molecular formula C9H15NO5S B1443124 tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate CAS No. 1108658-38-3

tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate

Cat. No. B1443124
M. Wt: 249.29 g/mol
InChI Key: SHRAAPJUZKMNEU-UHFFFAOYSA-N
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Description

Tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate is a chemical compound with the molecular formula C9H15NO5S . It has a molecular weight of 249.29 g/mol.


Molecular Structure Analysis

The molecular structure of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate can be represented by the SMILES notation: CC(C)(C)OC(=O)NC1(CC1)C=O .


Physical And Chemical Properties Analysis

Tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate has a density of 1.102 g/cm3 . Other physical and chemical properties such as boiling point, flash point, and enthalpy of vaporization are not available from my search results.

Scientific Research Applications

1. Use in Organic Synthesis

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate, have been prepared from aldehydes and tert-butyl N-hydroxycarbamate. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines. They are useful as building blocks in organic synthesis due to their reactivity and versatility (Guinchard, Vallée, & Denis, 2005).

2. Role in Synthesis of Protected β-d-2-deoxyribosylamine Analogues

The tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate analogues have been used in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This is significant for developing nucleotide analogues, which are key in various biochemical and pharmaceutical applications (Ober, Marsch, Harms, & Carell, 2004).

3. Applications in Insecticide Synthesis

Tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate, a closely related compound, has been utilized in synthesizing spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. These studies demonstrate the compound's utility in developing new insecticidal agents, highlighting its relevance in agricultural chemistry (Brackmann et al., 2005).

4. Utility in Chemoselective Transformation

Tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate and its derivatives have been studied for their chemoselective transformation capabilities. The transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, for instance, is a notable application in synthetic chemistry, enabling the production of various N-ester type compounds (Sakaitani & Ohfune, 1990).

Safety And Hazards

This compound may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is also very toxic to aquatic life .

properties

IUPAC Name

tert-butyl N-(1-formylcyclopropyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5S/c1-8(2,3)15-7(12)10-16(13,14)9(6-11)4-5-9/h6H,4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRAAPJUZKMNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate

Synthesis routes and methods

Procedure details

To a stirred solution of compound 79 (100 mg, 0.39 mmol) in DCM (2 mL) was added pyridinium chlorochromate (130 mg, 0.60 mmol). The mixture was stirred at room temperature for 16 hrs and was filtered through a silica gel column with DCM, and the organic solution was concentrated under reduced pressure to yield compound 80 in 66% yield.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate
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tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate
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tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate
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tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate

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